Technical Guide: Chemical Properties, Stability, and Synthetic Utility of Ethyl 1H-indole-1-carboxylate
Technical Guide: Chemical Properties, Stability, and Synthetic Utility of Ethyl 1H-indole-1-carboxylate
This technical guide details the chemical properties, stability, and synthetic utility of Ethyl 1H-indole-1-carboxylate (also known as N-carboethoxyindole).
Executive Summary
Ethyl 1H-indole-1-carboxylate (CAS: 13307-67-0) is a pivotal intermediate in indole alkaloid synthesis. Unlike its isomer, ethyl indole-2-carboxylate, this compound features the ester moiety attached directly to the indole nitrogen. This N-acylation serves two critical functions in drug development:
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Protection: It masks the acidic N-H proton, preventing side reactions during harsh conditions.
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Activation (Directed Metalation): The carbonyl oxygen acts as a powerful Directing Metalation Group (DMG), coordinating with organolithiums to facilitate regioselective functionalization at the C2 position—a transformation otherwise difficult to achieve on the electron-rich indole ring.
Physicochemical Profile
Distinction Alert: Researchers frequently confuse this compound with Ethyl indole-2-carboxylate (CAS 3770-50-1). The N-carboxylate (1-isomer) is typically a liquid or low-melting solid, whereas the C2-isomer is a crystalline solid with a melting point of ~120°C.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | Ethyl 1H-indole-1-carboxylate |
| CAS Number | 13307-67-0 |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Appearance | Viscous colorless to pale yellow oil (may crystallize upon prolonged standing) |
| Boiling Point | 136 °C at 0.4 mmHg [1] |
| Solubility | Soluble in THF, DCM, Ethyl Acetate, Toluene; Insoluble in water. |
| pKa (Conjugate Acid) | ~ -2.4 (The carbonyl oxygen is weakly basic) |
Chemical Stability & Reactivity
Stability Profile
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Hydrolytic Stability: The carbamate linkage is robust against acidic conditions and mild bases at room temperature. However, it undergoes rapid hydrolysis in the presence of strong hydroxide bases (NaOH, KOH) in alcoholic solvents, reverting to the parent indole.
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Thermal Stability: Stable up to ~150°C. Suitable for reflux conditions in standard organic solvents (THF, Toluene).
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Light Sensitivity: Indoles are generally photosensitive; however, the electron-withdrawing N-carboxylate group stabilizes the ring against oxidative photodegradation compared to free indole.
Reactivity: The Directed Ortho Metalation (DoM) Effect
The primary utility of this compound lies in its reactivity with organolithiums. The N-carboxylate oxygen coordinates with Lithium, directing deprotonation specifically to the C2 position.
Mechanism:
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Coordination: The carbonyl oxygen binds the Li atom of tert-Butyllithium (t-BuLi).
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Deprotonation: The complex places the basic t-butyl anion in proximity to the C2 proton.
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Lithiation: Formation of the thermodynamically stable C2-lithiated species, which can then trap electrophiles.
Visualizing the Synthetic Pathway
The following diagram illustrates the workflow for synthesizing, functionalizing, and deprotecting the indole scaffold using the ethyl carboxylate group.
Figure 1: Strategic workflow for C2-functionalization of indole via N-carboxylate directed ortho metalation.
Experimental Protocols
Protocol A: Synthesis of Ethyl 1H-indole-1-carboxylate
Target: Protection of Indole Nitrogen
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Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
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Reagents:
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Indole (1.17 g, 10 mmol)
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Sodium Hydride (60% dispersion in oil, 0.48 g, 12 mmol)
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Ethyl Chloroformate (1.14 mL, 12 mmol)
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Anhydrous THF (50 mL)
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Procedure:
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Suspend NaH in anhydrous THF at 0°C.
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Add Indole portion-wise over 5 minutes. Evolution of H₂ gas will occur. Stir for 30 minutes at 0°C until gas evolution ceases (formation of sodium indolide).
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Add Ethyl Chloroformate dropwise via syringe.
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Allow the mixture to warm to room temperature and stir for 3 hours.
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Quench: Carefully add saturated NH₄Cl solution (10 mL).
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Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
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Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the product as a colorless oil [2].
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Protocol B: C2-Lithiation and Functionalization
Target: Regioselective introduction of electrophiles at C2
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Setup: Flame-dry a flask under Argon atmosphere.
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Reagents:
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Procedure:
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Dissolve the N-carboxylate substrate in THF and cool to -78°C (Dry ice/Acetone bath).
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Add t-BuLi dropwise over 10 minutes. Maintain temperature below -70°C to prevent nucleophilic attack on the ester carbonyl.
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Stir at -78°C for 1 hour to ensure complete lithiation at C2.
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Add the Electrophile (e.g., MeI, DMF, I₂) dissolved in THF.
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Stir for 1 hour at -78°C, then slowly warm to room temperature.
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Quench/Workup: Standard aqueous workup as described in Protocol A [3].
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Protocol C: Deprotection (Carbamate Cleavage)
Target: Removal of the directing group
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Reagents: KOH (2M aqueous), Methanol.
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Procedure:
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Dissolve the functionalized indole in Methanol.
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Add aqueous KOH (3-5 equivalents).
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Reflux for 1-2 hours. Monitor by TLC (disappearance of the high Rf ester spot).
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Concentrate methanol, dilute with water, and extract the free indole with DCM [4].
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Handling and Safety Data
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Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).
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Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). While relatively stable, prolonged exposure to moisture can lead to slow hydrolysis.
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PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood, especially when handling t-BuLi or ethyl chloroformate.
References
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NIST Chemistry WebBook. Indole-1-carboxylic acid, ethyl ester.[3] National Institute of Standards and Technology.[3] Link
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Organic Syntheses. General methods for N-acylation of indoles. Org.[2][5][6][7][8] Synth. Coll. Vol. 6, p. 104. Link
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Snieckus, V. Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 1990, 90(6), 879–933. Link
- Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. Wiley-Interscience.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Ethyl 1H-indole-1-carboxylate | C11H11NO2 | CID 83328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indole-1-carboxylic acid, ethyl ester [webbook.nist.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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